6-Fluoro-3-methoxyquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
6-fluoro-3-methoxyquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-16-9-5-13-8-3-2-6(12)4-7(8)10(9)11(14)15/h2-5H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPHSGLZPRKONC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C=CC(=CC2=C1C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-methoxyquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-fluoro-3-methoxyaniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent hydrolysis to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-methoxyquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The fluorine and methoxy groups on the quinoline ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines .
Scientific Research Applications
Synthesis of 6-Fluoro-3-methoxyquinoline-4-carboxylic acid
The synthesis of this compound typically involves various methodologies, including:
- Direct Functionalization : Modifications at the quinoline core to introduce functional groups that enhance biological activity.
- Green Chemistry Approaches : Utilizing environmentally friendly catalysts and solvents to improve yields and reduce toxic byproducts in the synthesis process .
Biological Activities
This compound exhibits a range of biological activities, making it a subject of interest in drug development:
- Antimicrobial Properties : This compound has shown effectiveness against various bacterial strains, similar to other fluoroquinolone derivatives. Its antibacterial activity is attributed to its ability to inhibit DNA gyrase and topoisomerase IV .
- Antiplasmodial Activity : Quinoline derivatives have been screened for their ability to combat malaria, with some showing moderate potency against Plasmodium falciparum. The mechanism often involves inhibition of translation elongation factors, which is critical for the survival of the malaria parasite .
- Potential Anticancer Activity : Research indicates that derivatives of quinoline can exhibit selective cytotoxicity against cancer cell lines. Studies have demonstrated that structural modifications can enhance their effectiveness against specific cancer types .
Therapeutic Applications
The therapeutic applications of this compound are broad:
- Antibacterial Agents : Due to its antimicrobial properties, this compound is being explored as a potential treatment for bacterial infections resistant to conventional antibiotics.
- Antimalarial Drugs : Given its activity against malaria parasites, it could serve as a lead compound in the development of new antimalarial therapies.
- Cancer Treatment : Its ability to selectively target cancer cells opens avenues for developing novel anticancer agents that minimize damage to healthy tissues.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential utility in treating resistant infections .
Case Study 2: Antimalarial Development
In a phenotypic screening study targeting Plasmodium falciparum, compounds derived from quinoline frameworks were optimized for better pharmacokinetic properties. The lead compound exhibited low nanomolar potency and was advanced to preclinical trials based on its efficacy in mouse models .
Case Study 3: Cancer Cell Line Testing
A series of synthesized quinoline derivatives were tested against various cancer cell lines (H460, HT-29). The results demonstrated that modifications at the C6 position significantly enhanced selectivity and potency against specific cancer types, with some compounds achieving IC50 values in the single-digit range .
Mechanism of Action
The mechanism of action of 6-Fluoro-3-methoxyquinoline-4-carboxylic acid is not fully understood. similar compounds in the quinoline family are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. This mechanism is particularly relevant for its potential antimicrobial properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinolinecarboxylic acid derivatives exhibit diverse biological activities depending on substitution patterns. Below is a detailed comparison of 6-fluoro-3-methoxyquinoline-4-carboxylic acid with key analogs:
Structural and Functional Comparisons
Key Findings and Trends
Substituent Position and Antitumor Activity :
- NSC 368390 () shows potent antitumor activity due to its 2-(2'-fluoro-biphenyl) group, which enhances target binding and water solubility as a sodium salt. Its mechanism involves inhibition of dihydroorotate dehydrogenase, a critical enzyme in pyrimidine biosynthesis .
- The 6-fluoro-3-methoxy substitution in the target compound may similarly disrupt nucleotide synthesis, but the absence of a biphenyl group could reduce potency compared to NSC 368390.
Halogen and Functional Group Effects: Fluorine vs. Chlorine: The 6-fluoro substituent in the target compound and NSC 368390 improves metabolic stability and electronegativity compared to the 6-chloro analog (), which may have lower bioavailability . Methoxy vs.
Solubility and Formulation :
- The biphenyl-substituted analog () exhibits significant solvent-dependent solubility due to its bulky aromatic group, complicating formulation .
- The sodium salt form of NSC 368390 () overcomes solubility challenges, suggesting that salt formation could be a viable strategy for the target compound .
Enzyme Inhibition Specificity :
- Dihydroorotate dehydrogenase inhibition () is unique to NSC 368390 among the listed compounds, highlighting the importance of the biphenyl and methyl groups for enzyme binding .
Biological Activity
6-Fluoro-3-methoxyquinoline-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly against various pathogens and cancer cells. This article reviews the biological activity of this compound, focusing on its efficacy against Mycobacterium tuberculosis (Mtb), its anticancer properties, and other relevant biological evaluations.
Structure and Properties
The compound features a quinoline ring system with a fluorine atom at the 6-position and a methoxy group at the 3-position, along with a carboxylic acid functional group at the 4-position. This structural configuration is key to its biological activity.
Antimycobacterial Activity
Recent studies have highlighted the potential of quinoline derivatives as inhibitors of Mtb. A study profiling various arylated quinoline carboxylic acids demonstrated that modifications at specific positions significantly influence their activity against both replicating and non-replicating Mtb strains.
Key Findings:
- Inhibition Concentration : Compounds modified with halogens at the C-6 position showed a two-fold increase in inhibitory activity against Mtb H37Rv compared to those with substitutions at other positions. For instance, the 6-chloro derivative exhibited the highest activity with a Minimum Inhibitory Concentration (MIC) of 62.57 µg/mL .
- Non-replicating Mtb : The LORA assay indicated that several derivatives retained their inhibitory effects against non-replicating Mtb, crucial for targeting latent infections .
| Compound | Position | Activity (MIC) |
|---|---|---|
| 6a | C-6 | 62.57 µg/mL |
| 6b | C-8 | Loss of activity |
| 6g | C-6 | >64.0 µg/mL |
Anticancer Activity
The anticancer properties of quinoline derivatives have been explored extensively. For example, compounds similar to this compound have shown promising results in inhibiting cancer cell lines.
Case Studies:
-
MCF-7 Cell Line : A related compound demonstrated an IC50 value of 168.78 µM, indicating significant cytotoxicity against breast cancer cells. The compound induced cell cycle arrest in the G1 phase and promoted apoptosis, as evidenced by flow cytometric analysis .
Treatment Viability (%) Early Apoptosis (%) Late Apoptosis (%) Total Death (%) Control 98.48 0.08 0.68 1.52 Compound (IC50) 97.83 0.1 0.81 2.16 - Mechanism of Action : Molecular docking studies revealed that these compounds bind effectively to key amino acid residues in target proteins, suggesting a mechanism for their anticancer effects .
Broader Biological Evaluations
Beyond antimycobacterial and anticancer activities, quinoline derivatives have been evaluated for their antimicrobial properties against various pathogens.
Antimicrobial Activity:
Studies have shown that quinoline derivatives exhibit broad-spectrum antibacterial activity, including efficacy against resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae . The structural modifications significantly impact their effectiveness.
Q & A
Q. What are the standard synthetic routes for 6-Fluoro-3-methoxyquinoline-4-carboxylic acid?
- Methodological Answer: The synthesis of quinoline-4-carboxylic acid derivatives often involves the Pfitzinger reaction , which condenses isatin derivatives with ketones in alkaline conditions. For fluorinated analogs like this compound, fluorinated precursors (e.g., fluoro-substituted isatins) can be used. Alternatively, ester hydrolysis of intermediates such as ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (yield: 86.5% under 10% NaOH and methanol reflux) is effective. Key steps include optimizing reaction temperature (e.g., boiling diphenyl ether for cyclization) and purification via recrystallization or column chromatography .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Confirm substituent positions (e.g., fluorine at C6, methoxy at C3) via and NMR.
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% recommended for biological assays).
- Mass Spectrometry (MS): Verify molecular weight (e.g., [M+H] peak matching theoretical mass).
- Infrared (IR) Spectroscopy: Identify functional groups (carboxylic acid C=O stretch ~1700 cm) .
Q. How should researchers handle and store this compound safely?
- Methodological Answer:
- Handling: Use PPE (gloves, lab coat), avoid inhalation of dust, and work in a fume hood.
- Storage: Keep in airtight containers under dry, inert conditions (argon/vacuum) at 2–8°C. Reseal opened containers immediately to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer:
- Catalyst Screening: Test bases like triethylamine or NaHCO for ester hydrolysis.
- Temperature Control: Use reflux conditions for cyclization (e.g., 90°C for 3 hours).
- Intermediate Purification: Isolate intermediates (e.g., ethyl esters) via silica gel chromatography to reduce side products .
Q. What strategies resolve contradictory bioactivity data across studies?
- Methodological Answer:
- Purity Validation: Re-characterize compounds using HPLC and NMR to rule out impurities.
- Assay Standardization: Use consistent bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols.
- Structural Analog Comparison: Compare activity with analogs (e.g., 6-methoxy vs. 6-fluoro derivatives) to identify critical functional groups .
Q. How does fluorination at the 6-position influence electronic properties and reactivity?
- Methodological Answer:
- Computational Analysis: Perform DFT calculations to map electron density (fluorine’s electronegativity reduces electron density at C6).
- Comparative Studies: Synthesize non-fluorinated analogs and measure reactivity (e.g., ester hydrolysis rates) to quantify fluorine’s impact .
Q. What methodological considerations apply to antimicrobial activity assays?
- Methodological Answer:
- Solubility Management: Use DMSO (≤1% v/v) as a co-solvent with cytotoxicity controls.
- Dose-Response Curves: Test concentrations from 0.5–128 µg/mL to determine MIC values.
- Structural Modifications: Introduce substituents (e.g., cyclopropyl at N1) to enhance membrane penetration .
Q. How to address solubility challenges in biological assays?
- Methodological Answer:
- Salt Formation: Convert carboxylic acid to sodium/potassium salts for aqueous solubility.
- Nanoformulations: Use liposomes or PEGylation to improve bioavailability.
- pH Adjustment: Test solubility in buffered solutions (pH 6–8) mimicking physiological conditions .
Key Notes
- Structural Insights: Fluorine’s electron-withdrawing effect enhances electrophilic reactivity at C7 .
- Advanced Tools: Use continuous flow reactors for scalable synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
